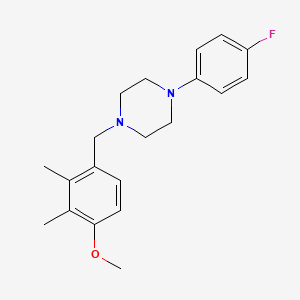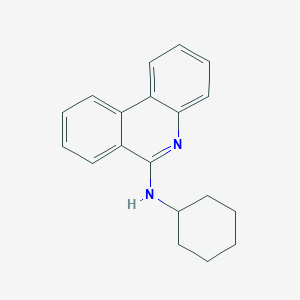
1-(2-furylmethyl)-N-methyl-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step processes that include the formation of key structural elements such as piperidine, isoxazole, and benzisoxazole rings. For instance, an efficient and practical asymmetric synthesis of related piperidine derivatives was developed, involving diastereoselective reduction and isomerization steps to obtain enantiomerically pure compounds (H. Jona et al., 2009). Such methods are crucial for producing compounds with high purity and specific configurations, which are essential for their potential therapeutic effects.
Molecular Structure Analysis
The molecular structure of compounds within this chemical class has been studied through various techniques, including X-ray crystallography. These studies reveal the planarity of the benzisoxazole and related moieties and the conformational details of the piperidine ring, which are critical for understanding the compound's binding interactions and stability (O. Peeters et al., 1993).
Chemical Reactions and Properties
Compounds with the piperidine and benzisoxazole structures exhibit a variety of chemical reactions, including N-dealkylation and hydroxylation. These reactions are significant for their metabolic pathways and the generation of pharmacologically active metabolites. For example, metabolism studies of similar compounds show major routes of metabolism including N-dealkylation and hydroxylation, leading to the formation of active metabolites (A. Sawant-Basak et al., 2013).
Physical Properties Analysis
The physical properties of such compounds, including solubility and crystalline structure, play a significant role in their pharmacokinetic profiles. The crystal structures are stabilized by specific interactions, such as hydrogen bonding, which also affect their reactivity and stability in biological systems (S. Ö. Yıldırım et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the compound's molecular structure. For instance, the presence of the piperidine ring and its substitutions significantly impact the compound's activity and selectivity towards various biological targets. Synthesis and evaluation of derivatives provide insights into structure-activity relationships, aiding in the optimization of their therapeutic potential (V. J. Bauer et al., 1976).
Propriétés
IUPAC Name |
1-(furan-2-ylmethyl)-N-methyl-N-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-22(14-18-17-8-2-3-9-19(17)26-21-18)20(24)15-6-4-10-23(12-15)13-16-7-5-11-25-16/h5,7,11,15H,2-4,6,8-10,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCJTGZWQYIOQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NOC2=C1CCCC2)C(=O)C3CCCN(C3)CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethyl-8-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5667351.png)
![2-{(3R*,4R*)-3-(hydroxymethyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-1-yl}-2-oxo-N-phenylacetamide](/img/structure/B5667356.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B5667364.png)

![2-[2'-(hydroxymethyl)biphenyl-4-yl]-N,N-dimethylacetamide](/img/structure/B5667406.png)
![N-({1-[3-(1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methyl)-1-naphthamide](/img/structure/B5667414.png)
![1'-[(4-methyl-1-piperidinyl)methyl]spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5667415.png)
![2-methoxy-3-({3-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5667422.png)
![N-[(5-bromo-2-furyl)methyl]-N,1-dimethyl-4-piperidinamine](/img/structure/B5667428.png)


![1-[(2,4-dichlorophenoxy)acetyl]azepane](/img/structure/B5667447.png)
![3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[3-(3-thienyl)propanoyl]piperidin-3-yl}propanoic acid](/img/structure/B5667457.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}propanamide](/img/structure/B5667464.png)